![molecular formula C23H21BrN6O3 B1241820 4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N'-[[3-bromo-5-ethoxy-4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a member of naphthalenes.
Scientific Research Applications
Anticancer Applications
- Compounds with structures similar to the queried chemical have shown promising results in anticancer evaluations. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Pharmacological Potential
- Research has been conducted to explore the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that these compounds can have diverse pharmacological applications (M. Faheem, 2018).
Antimicrobial and Antifungal Activities
- New derivatives containing 1,3,4-oxadiazole fragments have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential at low concentrations against various microbial strains, indicating their applicability in developing new antimicrobial agents (Voskienė et al., 2012).
DNA Interaction and Drug Potential
- Studies involving Schiff base ligands derived from similar compounds have revealed DNA binding activity, suggesting potential applications in drug development. These compounds have been evaluated as suitable drug candidates due to their interaction with DNA (Kurt et al., 2020).
Development of Electrochromic Materials
- Research into the synthesis of novel polymers incorporating 1,3,4-oxadiazole segments has led to advancements in electrochromic devices. These studies highlight the impact of structural manipulation on the physical properties of materials, contributing to the development of new electrochromic materials (Constantin, Bejan, & Damaceanu, 2019).
Anticonvulsant Activity
- Novel semicarbazone-based 1,3,4-oxadiazoles have been synthesized and tested for anticonvulsant activity. These compounds have shown promise in various models of seizures, contributing to the development of new anticonvulsant drugs (Rajak et al., 2010).
properties
Product Name |
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide |
|---|---|
Molecular Formula |
C23H21BrN6O3 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
4-amino-N'-[(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C23H21BrN6O3/c1-2-31-19-11-14(12-27-28-22(25)20-23(26)30-33-29-20)10-18(24)21(19)32-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,25,28)(H2,26,30)/b27-12+ |
InChI Key |
TVXDYAQKPKQXHU-KKMKTNMSSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C(/C2=NON=C2N)\N)Br)OCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



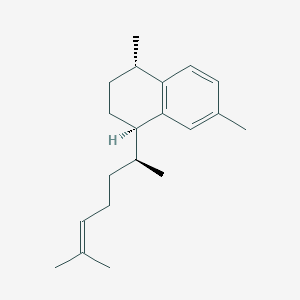
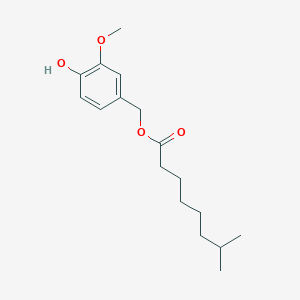
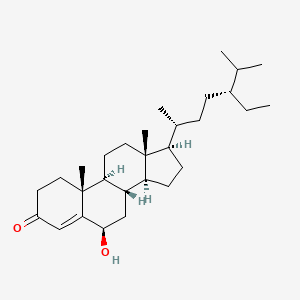
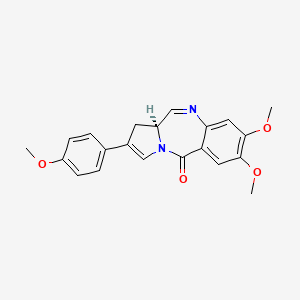
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
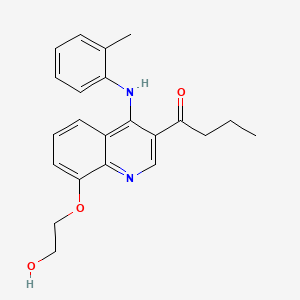
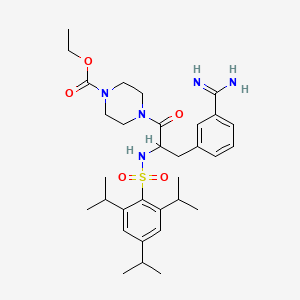
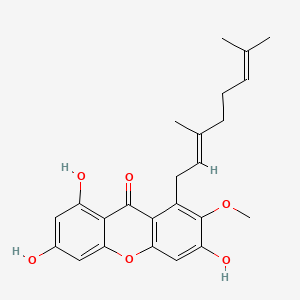
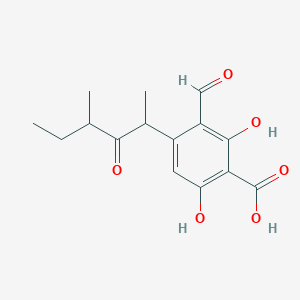

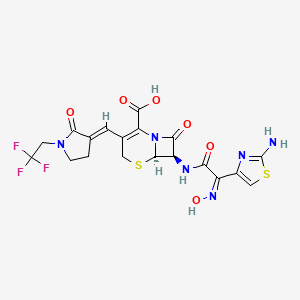
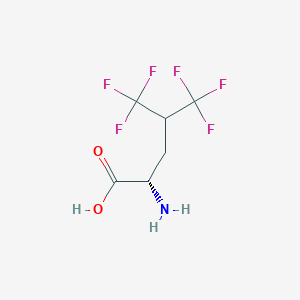
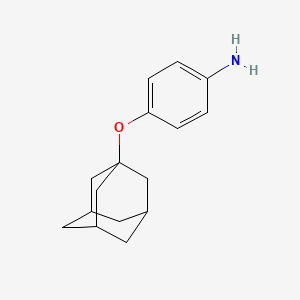
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)